molecular formula C18H14BrN3OS B11388280 5-amino-4-(benzo[d]thiazol-2-yl)-1-(2-bromo-4-methylphenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(benzo[d]thiazol-2-yl)-1-(2-bromo-4-methylphenyl)-1H-pyrrol-3(2H)-one

Cat. No.: B11388280
M. Wt: 400.3 g/mol
InChI Key: ZLPAZKYHTHIUHX-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a brominated phenyl ring, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination of the Phenyl Ring: The bromination of the phenyl ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Dihydropyrrolone Core: The dihydropyrrolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound, under basic or acidic conditions.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole moiety, the brominated phenyl ring, and the dihydropyrrolone core through various coupling reactions, such as Suzuki or Heck coupling, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzothiazole moiety or the brominated phenyl ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The brominated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, palladium on carbon (Pd/C).

    Catalysts: Palladium catalysts for coupling reactions, acidic or basic catalysts for cyclization reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the amino group or the dihydropyrrolone core.

    Reduction Products: Reduced derivatives of the benzothiazole moiety or the brominated phenyl ring.

    Substitution Products: Substituted derivatives of the brominated phenyl ring with various nucleophiles.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Pharmacology: It can be used to study the pharmacological effects of related compounds.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Manufacturing: It may serve as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including:

    Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity.

    Receptor Modulation: It may act as an agonist or antagonist for specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the bromine and methyl groups on the phenyl ring.

    4-(1,3-Benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group.

    5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-bromo-phenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of the amino group, brominated phenyl ring, and benzothiazole moiety in 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to similar compounds

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-bromo-4-methylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14BrN3OS/c1-10-6-7-13(11(19)8-10)22-9-14(23)16(17(22)20)18-21-12-4-2-3-5-15(12)24-18/h2-8,20,23H,9H2,1H3

InChI Key

ZLPAZKYHTHIUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)Br

Origin of Product

United States

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